1-Benzyl-4-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)pyridinium chloride
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Overview
Description
N-[(4-phenylmethoxyphenyl)methylideneamino]-1-(phenylmethyl)-4-pyridin-1-iumcarboxamide is a pyridinemonocarboxylic acid and an aromatic carboxylic acid.
Scientific Research Applications
Hydrogen-Bonded Framework Structures
1-Benzyl-4-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)pyridinium chloride exhibits properties that enable the formation of three-dimensional framework structures through hydrogen bonds. This characteristic is essential in the study of crystal engineering and molecular architecture (Vasconcelos et al., 2006).
Molecular Docking and In Vitro Screening
This compound is involved in the synthesis of novel pyridine derivatives, which have shown significant potential in molecular docking screenings. These screenings are crucial for understanding the interaction of molecules with biological targets, leading to the development of new drugs and therapies (Flefel et al., 2018).
Corrosion Inhibition
Research has demonstrated the effectiveness of certain pyridinium salts, including variants of the 1-Benzyl-4-pyridinium compound, as corrosion inhibitors for metals like mild steel. This application is vital in industrial processes and materials science (Hameed & Shihab, 2021).
Anti-inflammatory Agents
Derivatives of this compound have been synthesized and studied for their potential anti-inflammatory properties. This research is significant in the development of new medications for treating inflammation-related conditions (Rao et al., 1995).
Antimicrobial Studies
Studies have also been conducted on pyridine-2-carboxylic acid derivatives of this compound for their antimicrobial properties. Understanding these properties is crucial in the development of new antimicrobial agents (Singh & Singh, 2012).
Properties
Molecular Formula |
C27H24N3O2+ |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-benzyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C27H23N3O2/c31-27(25-15-17-30(18-16-25)20-23-7-3-1-4-8-23)29-28-19-22-11-13-26(14-12-22)32-21-24-9-5-2-6-10-24/h1-19H,20-21H2/p+1 |
InChI Key |
AFDKQPMETSOVMT-UHFFFAOYSA-O |
Isomeric SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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